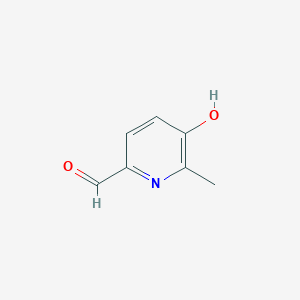![molecular formula C21H19N5O2 B2942766 N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-08-5](/img/structure/B2942766.png)
N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine class . Compounds of this class have been studied for their use as mTOR kinase and PI3 kinase inhibitors .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via various methods .Molecular Structure Analysis
The molecular structure of this compound seems to be complex with multiple functional groups. It includes a pyrazolo[3,4-d]pyrimidin-4-amine moiety, which is a common structure in many bioactive compounds .Wissenschaftliche Forschungsanwendungen
mTOR Kinase Inhibition
This compound has been identified as a potential inhibitor of the mTOR (mechanistic target of rapamycin) kinase . mTOR is a critical regulator of cell growth, proliferation, and survival. By inhibiting mTOR kinase, this compound could be used to control the growth of cancer cells, making it a valuable agent in cancer research and therapy.
PI3 Kinase Inhibition
Similarly, the compound acts as an inhibitor of PI3 (phosphoinositide 3) kinase . PI3 kinase plays a significant role in the signaling pathways that lead to cell growth and survival. Its inhibition is another promising strategy for cancer treatment, particularly in tumors that are resistant to other forms of therapy.
Apoptosis Induction
Research suggests that derivatives of this compound can induce apoptosis, the programmed cell death, in cancer cells . This is crucial for eliminating cancer cells and preventing the spread of the disease. The ability to induce apoptosis makes it a potential candidate for developing new anticancer drugs.
Cell Cycle Arrest
Compounds related to N-(4-ethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide have shown the ability to cause cell cycle arrest . This means they can halt the division of cancer cells at a specific point in the cell cycle, providing another mechanism by which they can be used to treat cancer.
Tyrosine Kinase Inhibition
Tyrosine kinases are enzymes that play a key role in the signaling pathways of cells. Inhibiting these enzymes can disrupt the pathways that lead to various diseases, including cancer. The compound’s potential as a tyrosine kinase inhibitor opens up possibilities for its use in targeted therapies .
Multi-Targeted Kinase Inhibition
The compound has the potential to act as a multi-targeted kinase inhibitor . This means it could simultaneously inhibit multiple kinases involved in disease progression, particularly in cancer. This multi-pronged approach could be more effective than drugs targeting a single kinase.
Synthesis of Functional Molecules
The compound’s structure includes a pyrazolo[3,4-d]pyrimidine moiety, which is a key component in the synthesis of functional molecules used in various everyday applications . This highlights its importance in synthetic chemistry and material science.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-2-15-8-10-16(11-9-15)24-19(27)13-25-14-22-20-18(21(25)28)12-23-26(20)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNINQIVIAUFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942683.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2942686.png)


![5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2942690.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2942693.png)


![1-[2-(2,3-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2942699.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2942704.png)